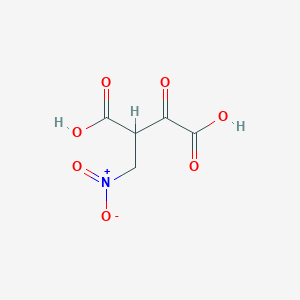
2-(Nitromethyl)-3-oxosuccinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Nitromethyl)-3-oxosuccinic acid is an organic compound that features both nitro and keto functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nitromethyl)-3-oxosuccinic acid typically involves the nitration of a suitable precursor compound. One common method is the nitration of succinic acid derivatives using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher efficiency and safety. Additionally, the use of alternative nitrating agents such as sodium nitrite or silver nitrate can be explored to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Nitromethyl)-3-oxosuccinic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted succinic acid derivatives.
Applications De Recherche Scientifique
2-(Nitromethyl)-3-oxosuccinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving nitro compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Nitromethyl)-3-oxosuccinic acid involves its interaction with molecular targets through its nitro and keto functional groups. The nitro group can participate in redox reactions, while the keto group can form hydrogen bonds and interact with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Nitropropane: A simple nitroalkane with similar reactivity.
3-Nitrobenzoic acid: An aromatic nitro compound with different electronic properties.
2-Oxoglutaric acid: A keto acid with similar structural features but different reactivity.
Uniqueness: 2-(Nitromethyl)-3-oxosuccinic acid is unique due to the presence of both nitro and keto groups in a single molecule, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various applications .
Propriétés
Formule moléculaire |
C5H5NO7 |
|---|---|
Poids moléculaire |
191.10 g/mol |
Nom IUPAC |
2-(nitromethyl)-3-oxobutanedioic acid |
InChI |
InChI=1S/C5H5NO7/c7-3(5(10)11)2(4(8)9)1-6(12)13/h2H,1H2,(H,8,9)(H,10,11) |
Clé InChI |
PFCRRSWIUSIJSW-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)C(=O)O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















